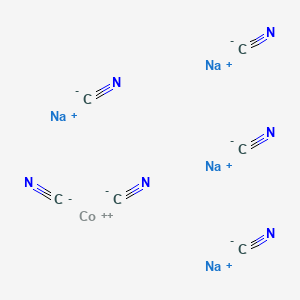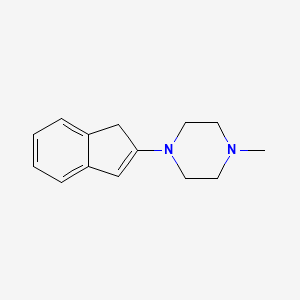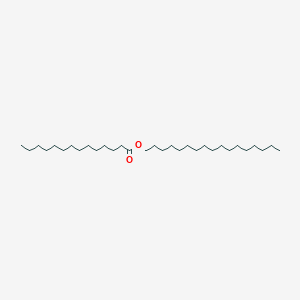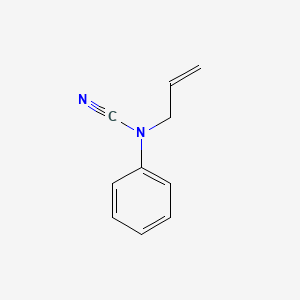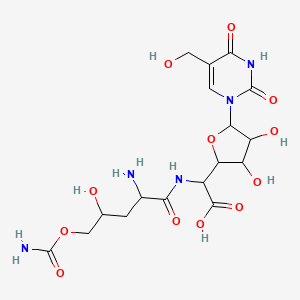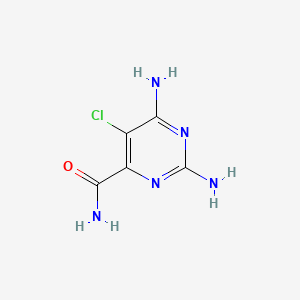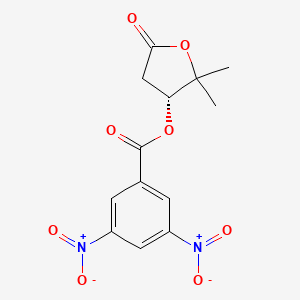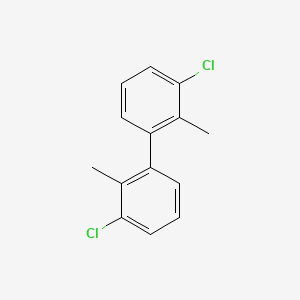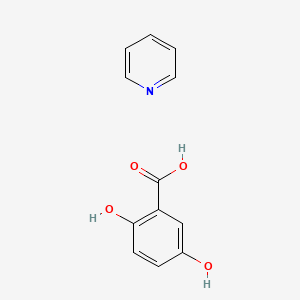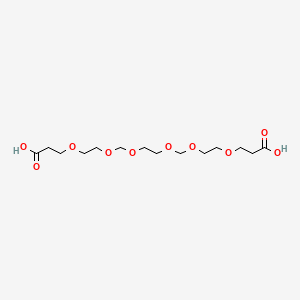
4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid is a polyether compound with the molecular formula C14H26O10This compound is characterized by its multiple ether linkages and carboxylic acid groups, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid typically involves the reaction of polyethylene glycol with a suitable carboxylic acid derivative. One common method is the esterification of polyethylene glycol with a diacid chloride, followed by hydrolysis to yield the desired dioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Primary alcohols.
Substitution: Ether derivatives with substituted alkyl or aryl groups.
Scientific Research Applications
4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid involves its interaction with molecular targets through its ether and carboxylic acid functional groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and van der Waals forces with target molecules. The pathways involved may include the modulation of enzyme activity, alteration of membrane permeability, and stabilization of protein structures .
Comparison with Similar Compounds
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- 3,6,9,12,15,18-Hexaoxaicosane
Comparison: 4,7,9,12,14,17-Hexaoxaicosane-1,20-dioic acid is unique due to its carboxylic acid groups, which provide additional reactivity compared to similar compounds like 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol, which contains hydroxyl groups instead. This difference in functional groups allows for distinct chemical reactions and applications. For example, the dioic acid can participate in esterification and amidation reactions, whereas the diol is more suited for etherification and oxidation reactions.
Properties
CAS No. |
25849-17-6 |
|---|---|
Molecular Formula |
C14H26O10 |
Molecular Weight |
354.35 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-carboxyethoxy)ethoxymethoxy]ethoxymethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H26O10/c15-13(16)1-3-19-5-7-21-11-23-9-10-24-12-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) |
InChI Key |
DKDDFARJYOSBQB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCOCCOCOCCOCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
